L-mannitol derivative

α-glucosidase inhibition diabetes research iminosugar pharmacology

L-Mannitol derivatives are a class of carbohydrate-based compounds built upon the L-enantiomer of mannitol (L-mannitol, CAS 643-01-6, specific rotation [α]D −30°, c=5 in H₂O). Unlike the naturally abundant D-mannitol, L-mannitol is obtained via reduction of L-mannono-1,4-lactone and serves as an entry point to the chiral pool for constructing stereochemically defined L-iminosugars, peptidomimetics, and other enantiomerically pure scaffolds that are inaccessible from D-mannitol.

Molecular Formula C34H44Br2N4O8
Molecular Weight 796.5 g/mol
Cat. No. B10850184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-mannitol derivative
Molecular FormulaC34H44Br2N4O8
Molecular Weight796.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(C(C(C(C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCC=CBr)O)O)OCC=CBr
InChIInChI=1S/C34H44Br2N4O8/c1-33(2,3)23-13-9-21(10-14-23)29(43)37-39-31(45)27(47-19-7-17-35)25(41)26(42)28(48-20-8-18-36)32(46)40-38-30(44)22-11-15-24(16-12-22)34(4,5)6/h7-18,25-28,41-42H,19-20H2,1-6H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46)/b17-7+,18-8+/t25-,26-,27-,28-/m1/s1
InChIKeyGBIFQWZWWHMHND-MNSGAQFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Mannitol Derivatives for Research and Pharmaceutical Procurement: Stereochemical Identity and Core Class Characteristics


L-Mannitol derivatives are a class of carbohydrate-based compounds built upon the L-enantiomer of mannitol (L-mannitol, CAS 643-01-6, specific rotation [α]D −30°, c=5 in H₂O) . Unlike the naturally abundant D-mannitol, L-mannitol is obtained via reduction of L-mannono-1,4-lactone and serves as an entry point to the chiral pool for constructing stereochemically defined L-iminosugars, peptidomimetics, and other enantiomerically pure scaffolds that are inaccessible from D-mannitol [1]. The defining feature of L-mannitol derivatives is the inverted stereochemistry at every chiral center relative to D-series analogs, which fundamentally alters molecular recognition by biological targets—most notably converting D-mannitol-derived iminosugars from β-glycosidase inhibitors into potent and selective α-glycosidase inhibitors, and switching the inhibition mechanism from competitive to noncompetitive [2].

Why D-Mannitol-Derived Analogs Cannot Substitute for L-Mannitol Derivatives in Target-Specific Applications


The interchange of a D-mannitol-derived analog for an L-mannitol derivative is not a conservative substitution; it is a stereochemical inversion that flips the three-dimensional orientation of every functional group. This has been experimentally demonstrated to invert enzyme target selectivity: DMDP (2,5-dideoxy-2,5-imino-D-mannitol, from D-mannitol) inhibits β-glucosidase (IC₅₀ = 9.7 μM) and β-galactosidase (IC₅₀ = 3.3 μM), whereas its enantiomer L-DMDP (2,5-dideoxy-2,5-imino-L-mannitol) shows no inhibition of these β-glycosidases and instead potently inhibits α-glucosidases [1]. Similarly, DIM (1,4-dideoxy-1,4-imino-D-mannitol) is an α-mannosidase inhibitor, while L-DIM (1,4-dideoxy-1,4-imino-L-mannitol) inhibits naringinase (α-L-rhamnosidase, Ki = 3.63 μM) [2]. The inhibition mechanism itself switches: D-enantiomers act as competitive inhibitors while L-enantiomers are noncompetitive inhibitors, indicating binding to distinct enzyme sites [3]. These are not subtle potency shifts but orthogonal biological profiles, meaning that procurement of the wrong enantiomer yields a compound with entirely different pharmacological activity.

Quantitative Differentiation Evidence for L-Mannitol Derivatives: Head-to-Head Comparator Data Across Enzyme Inhibition Potency, Selectivity, and Mechanism


L-DMDP vs. DMDP: 1,800-Fold Greater Potency Against Rat Intestinal Isomaltase with Complete Selectivity Inversion

L-DMDP (2,5-dideoxy-2,5-imino-L-mannitol), an L-mannitol-derived iminosugar, inhibits rat intestinal isomaltase (EC 3.2.1.10) with an IC₅₀ of 0.05 μM, compared to DMDP (2,5-dideoxy-2,5-imino-D-mannitol, the D-mannitol-derived enantiomer) with an IC₅₀ of 90 μM—representing a 1,800-fold potency advantage for the L-enantiomer [1]. In the same enzyme panel, DMDP inhibited bovine liver β-glucosidase (IC₅₀ = 9.7 μM) and β-galactosidase (IC₅₀ = 3.3 μM), whereas L-DMDP showed no inhibition of either β-glycosidase (4.6% and 0% inhibition at 1000 μM, respectively), but instead inhibited rice α-glucosidase (IC₅₀ = 5.8 μM vs. DMDP IC₅₀ = 214 μM, 37-fold more potent) and rat intestinal maltase (IC₅₀ = 1.2 μM vs. DMDP IC₅₀ = 290 μM, 242-fold more potent) [2].

α-glucosidase inhibition diabetes research iminosugar pharmacology

L-DIM vs. DIM: Exclusive Naringinase (α-L-Rhamnosidase) Inhibition with Ki = 3.63 μM Not Achievable with D-Enantiomer

L-DIM (1,4-dideoxy-1,4-imino-L-mannitol) is a good inhibitor of naringinase (an α-L-rhamnosidase) with a Ki of 3.63 μM [1]. Its enantiomer DIM (1,4-dideoxy-1,4-imino-D-mannitol), synthesized from D-mannitol, is instead a potent inhibitor of α-D-mannosidase and does not inhibit naringinase [1]. The enantiomeric relationship inverts the substrate-mimicry: DIM mimics α-D-mannopyranoside, whereas L-DIM mimics α-L-rhamnopyranoside (the enantiomer of α-D-mannopyranoside in which the C-6 hydroxymethyl is replaced by a methyl group) [1]. This is not a graded potency difference but a qualitative switch in enzyme target that is intrinsic to the L-mannitol stereochemistry.

naringinase inhibition flavonoid processing α-L-rhamnosidase

L-Enantiomer Iminosugars Are Noncompetitive Inhibitors; D-Enantiomers Are Competitive—Mechanism Dictated by Mannitol Configuration

Across multiple D-glycohydrolase targets, L-mannitol-derived iminosugars (L-DMDP and L-AB1) act as noncompetitive inhibitors, whereas their D-enantiomeric counterparts act as competitive inhibitors. Specifically, D-DMDP inhibited isomaltase in a competitive manner, while L-DMDP was a noncompetitive inhibitor of the same enzyme [1]. Similarly, D-isofagomine competitively inhibited human lysosomal β-D-glucosidase (β-glucocerebrosidase, Ki = 0.016 μM), while L-isofagomine was a noncompetitive inhibitor (Ki = 5.7 μM) [1]. Multiple inhibition analysis confirmed that the D-enantiomer binds the catalytic site, whereas the L-enantiomer interacts with a regulatory site distinct from the active site [1].

enzyme inhibition mechanism allosteric regulation iminosugar design

L-Mannaric Acid-Derived HIV-1 Protease Inhibitors Achieve Sub-Nanomolar Ki (0.2–0.4 nM), Enabled by the L-Mannitol Scaffold's C2-Symmetry

L-Mannaric acid (the dicarboxylic acid oxidation product of L-mannitol) was employed as a C2-symmetric peptidomimetic scaffold for HIV-1 protease inhibitor design. The most potent inhibitors derived from this L-mannitol-based scaffold achieved Ki values of 0.4 nM (compound 28) and 0.2 nM (compound 43) [1]. A systematic optimization demonstrated a 333-fold improvement in potency from IC₅₀ = 5000 nM (compound 23) to IC₅₀ = 15 nM (compound 28) through exchange of –COOMe for –CONHMe, which added a hydrogen bond interaction with the HIV protease backbone (Gly 48/148) [1]. The L-configuration of the central mannaric acid core is critical, as the stereochemistry at C-2 and C-5 dictates the spatial presentation of P1/P1′ and P2/P2′ side chains to the protease active site [2]. Earlier attempts using D-mannitol as the precursor for acyclic C2-symmetric potential HIV-1 protease inhibitors yielded no products with significant inhibitory activity [2].

HIV-1 protease inhibition antiviral drug discovery peptidomimetic scaffold

L-Mannitol Enables Scalable Synthesis of L-Iminosugars with Orthogonal Glycosidase Selectivity vs. D-Mannitol-Derived Counterparts

L-Glucuronolactone, a readily available L-sugar chiron derived from L-mannitol, provides scalable access to L-DNJ, L-DMDP, and (3S)-3-hydroxy-D-bulgecinine in a synthetic route that mirrors the D-glucuronolactone-to-D-iminosugar pathway [1]. The divergent glycosidase inhibition profile is intrinsic to the starting material configuration: DMDP (from D-mannitol/D-glucuronolactone) inhibits β-glucosidase (IC₅₀ = 9.7 μM) and β-galactosidase (IC₅₀ = 3.3 μM) but shows weak or no inhibition of α-glucosidases; L-DMDP (from L-mannitol/L-glucuronolactone) shows potent inhibition of rice α-glucosidase (IC₅₀ = 5.8 μM) and rat intestinal maltase (IC₅₀ = 1.2 μM) with no β-glycosidase inhibition [1][2]. This means a medicinal chemistry team seeking α-glucosidase inhibitors must source L-mannitol or its derived lactone; D-mannitol will yield compounds with the diametrically opposite selectivity profile.

chiral pool synthesis L-iminosugar production glycosidase inhibitor library

L-Mannitol vs. D-Mannitol: Physical Property Differentiation for Formulation and Analytical Method Development

L-Mannitol (CAS 643-01-6) and D-mannitol (CAS 69-65-8) exhibit distinct physical properties that are critical for analytical method development and chiral quality control. L-Mannitol has a specific optical rotation of [α]D −30° (c=5, H₂O), while D-mannitol exhibits [α]D +23° to +25° (or +137° to +145° under USP conditions with ammonium molybdate) . The melting point of L-mannitol is 165°C versus 166–170°C for D-mannitol . These differences, while modest in absolute terms, provide unambiguous identity confirmation and enantiomeric purity assessment via polarimetry or chiral chromatography. L-Mannitol is not commercially produced by fermentation (unlike D-mannitol, which is produced at industrial scale from fructose by lactic acid bacteria) and must be synthesized via reduction of L-mannono-1,4-lactone, resulting in a fundamentally different impurity profile that must be controlled in pharmaceutical applications .

excipient selection chiral separation physicochemical characterization

High-Value Application Scenarios for L-Mannitol Derivatives Based on Validated Comparative Differentiation


Selective α-Glucosidase Inhibitor Development for Type 2 Diabetes and Metabolic Disorders

L-Mannitol-derived iminosugar L-DMDP is the scaffold of choice for developing intestinal α-glucosidase inhibitors with minimal off-target β-glycosidase activity. Its IC₅₀ of 0.05 μM against rat isomaltase (1,800-fold more potent than D-DMDP at 90 μM) and IC₅₀ of 1.2 μM against rat intestinal maltase (242-fold more potent than D-DMDP at 290 μM), combined with zero inhibition of β-glucosidase and β-galactosidase, make it the preferred starting point over D-mannitol-derived DMDP [1][2]. The noncompetitive inhibition mechanism further differentiates L-DMDP from competitive D-enantiomer inhibitors, as noncompetitive inhibition is not surmountable by high dietary substrate loads [3].

Naringinase Inhibition for Citrus Flavonoid Processing and Bitterness Removal

L-DIM (1,4-dideoxy-1,4-imino-L-mannitol) is the only enantiomer that inhibits naringinase (α-L-rhamnosidase, Ki = 3.63 μM), enabling controlled debittering of citrus flavonoids where the D-enantiomer DIM is completely inactive against this enzyme [4]. This application exploits the enantiomer-specific substrate mimicry of L-DIM for α-L-rhamnopyranoside.

C2-Symmetric HIV-1 Protease Inhibitor Scaffold Based on L-Mannaric Acid

L-Mannaric acid, directly derived from L-mannitol, provides a C2-symmetric peptidomimetic scaffold that has yielded HIV-1 protease inhibitors with Ki values of 0.2–0.4 nM. The demonstrated 333-fold potency improvement (IC₅₀ from 5000 nM to 15 nM) through iterative structure-based optimization validates the scaffold, and the X-ray crystal structures of inhibitor-protease complexes provide a rational basis for further design [5]. D-Mannitol-derived acyclic analogs did not achieve significant HIV-1 protease inhibition, confirming that the L-configuration is essential for this application [6].

Chiral Pool Synthesis of L-Iminosugar Libraries with Inverted Glycosidase Selectivity

For combinatorial chemistry or fragment-based screening programs targeting glycosidases, L-mannitol (or L-glucuronolactone) is the required starting material to access the entire class of L-iminosugars. Using D-mannitol instead yields D-iminosugars with the opposite enzyme selectivity profile—β-glycosidase inhibition rather than α-glycosidase inhibition—as demonstrated by the DMDP/L-DMDP pair across a panel of 13 glycosidases [1][2]. This synthetic branching point means that procurement of the correct mannitol enantiomer at the outset of a program predetermines the entire biological screening outcome.

Quote Request

Request a Quote for L-mannitol derivative

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.